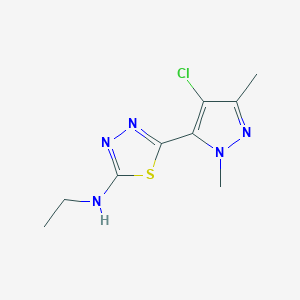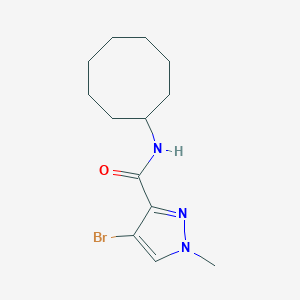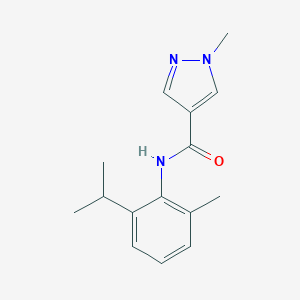
5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the thiadiazole family and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that the compound inhibits the growth of microorganisms by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been studied for its biochemical and physiological effects. It has been found to exhibit antioxidant activity and has been shown to protect against oxidative stress-induced damage in cells. The compound has also been investigated for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is its potent cytotoxic and antimicrobial activity. This makes it a promising candidate for the development of new anticancer and antimicrobial drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several possible future directions for research on 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Another possible direction is the investigation of the compound's potential as a neuroprotective agent. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease conditions.
In conclusion, this compound is a promising compound that has shown significant potential as a therapeutic agent. Its potent cytotoxic and antimicrobial activity, as well as its antioxidant and anti-inflammatory effects, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications in various disease conditions.
Synthesemethoden
The synthesis of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine involves the reaction between 5-amino-1,3,4-thiadiazole-2-thiol and 4-chloro-1,3-dimethyl-5-formylpyrazole in the presence of a reducing agent such as sodium borohydride. The product is then treated with ethyl iodide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and antifungal properties. Several studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antimicrobial activity against several bacterial and fungal strains.
Eigenschaften
Molekularformel |
C9H12ClN5S |
|---|---|
Molekulargewicht |
257.74 g/mol |
IUPAC-Name |
5-(4-chloro-2,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H12ClN5S/c1-4-11-9-13-12-8(16-9)7-6(10)5(2)14-15(7)3/h4H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
ZTFOAXUULIJPFS-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=C(C(=NN2C)C)Cl |
Kanonische SMILES |
CCNC1=NN=C(S1)C2=C(C(=NN2C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
